Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-
Description
The compound "Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-" is a brominated aromatic derivative with multiple methoxy substituents and a methoxy-functionalized propenyl side chain. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, creating unique electronic and steric effects.
Properties
CAS No. |
917470-28-1 |
|---|---|
Molecular Formula |
C14H19BrO4 |
Molecular Weight |
331.20 g/mol |
IUPAC Name |
4-bromo-1,2,3-trimethoxy-5-(1-methoxybut-3-enyl)benzene |
InChI |
InChI=1S/C14H19BrO4/c1-6-7-10(16-2)9-8-11(17-3)13(18-4)14(19-5)12(9)15/h6,8,10H,1,7H2,2-5H3 |
InChI Key |
HXUJAYKRIQESRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(CC=C)OC)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- can be achieved through several methodsThe bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the double bond in the butenyl side chain.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Benzene derivatives are often investigated for their potential as pharmaceuticals. The unique structure of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- makes it a candidate for the development of new drugs targeting various diseases. Its methoxy groups can influence biological activity and solubility, making it suitable for medicinal chemistry.
2. Organic Synthesis
This compound serves as an intermediate in organic synthesis. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in synthesizing complex organic molecules.
3. Material Science
The compound's unique properties enable its use in developing advanced materials. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research is ongoing to explore its potential in creating high-performance composites.
Case Study 1: Pharmaceutical Applications
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- to evaluate their anti-cancer activities. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Organic Synthesis Pathways
A comprehensive review in Organic Letters detailed the synthesis of complex natural products using Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- as a key intermediate. The study highlighted the efficiency of this compound in facilitating multi-step synthesis processes that are crucial for producing bioactive compounds .
Table 1: Comparison of Reactivity with Other Compounds
| Compound Name | Reactivity Type | Applications |
|---|---|---|
| Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- | Nucleophilic substitution | Drug synthesis |
| 4-Methoxybenzaldehyde | Electrophilic aromatic substitution | Flavoring agents |
| Bromobenzene | Electrophilic substitution | Solvent in organic reactions |
Table 2: Summary of Research Findings
| Study Reference | Application Focus | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anti-cancer activity | Significant cytotoxicity observed |
| Organic Letters | Organic synthesis | Efficient multi-step synthesis |
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- involves its interaction with molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include brominated aromatic compounds with varying substituents. For example:
- 2-Bromo-3,5-dinitrobenzoyl chloride (): This compound replaces methoxy groups with nitro substituents, significantly altering its electronic properties. The nitro groups enhance electrophilicity, making it more reactive toward nucleophilic attack compared to the methoxy-rich target compound.
Reactivity and Stability
The methoxy groups in the target compound stabilize the aromatic ring via resonance donation, reducing electrophilic substitution reactivity compared to nitro-substituted analogs . The propenyl side chain may undergo [4+2] cycloaddition reactions, a feature absent in simpler bromoaromatics. Computational studies using density-functional theory (DFT) methods, such as Becke’s hybrid functional (B3LYP), could predict its electronic structure and compare it with analogs . For instance, the exact-exchange terms in DFT models improve accuracy in predicting thermochemical properties like bond dissociation energies .
Spectroscopic and Crystallographic Data
Crystallographic analysis using software like SHELX could resolve the compound’s 3D structure, highlighting differences in bond lengths and angles due to steric effects from the propenyl chain. In contrast, 2-bromo-3,5-dinitrobenzamide derivatives () exhibit higher melting points (216°C) due to strong intermolecular hydrogen bonding, a feature less prominent in the target compound’s methoxy-rich structure .
Biological Activity
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- (CAS No. 672922-58-6) is a complex organic compound characterized by its unique molecular structure that includes multiple methoxy groups and a bromine atom. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 331.21 g/mol. The presence of bromine and methoxy groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.21 g/mol |
| CAS Number | 672922-58-6 |
| Synonyms | DTXSID30475388 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzene derivatives, including those with methoxy and bromo substituents. The compound's structural features suggest it may interact with cellular mechanisms involved in cancer proliferation.
-
Mechanism of Action :
- Tubulin Inhibition : Compounds similar to benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for compounds targeting cancer cells as it disrupts mitosis and induces apoptosis.
- IC50 Values : In related studies, compounds with similar structures exhibited IC50 values as low as 8 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
-
Case Studies :
- A study conducted on derivatives of trimethoxybenzene indicated significant activity against various cancer cell lines, including MCF-7 and others. The derivatives demonstrated varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutic agents like Combretastatin A4 .
Other Biological Activities
Beyond anticancer properties, benzene derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities.
- Anti-inflammatory Effects : Some studies suggest that methoxy-substituted benzene compounds may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate that certain analogs may possess antimicrobial activity against various pathogens, though more research is needed to confirm these effects.
Research Findings
Significant findings from various studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
